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Compound of Interest

Compound Name: Cyclohexyl(phenyl)methanol

Cat. No.: B1583271

An In-depth Technical Guide to the Spectroscopic Characterization of
Cyclohexyl(phenyl)methanol

Introduction

Cyclohexyl(phenyl)methanol (CAS No: 945-49-3) is a secondary alcohol featuring both a
bulky alicyclic cyclohexyl group and an aromatic phenyl group attached to a carbinol center.[1]
[2] This unique structural arrangement imparts a combination of steric hindrance and electronic
effects that make it a valuable intermediate in the synthesis of fine chemicals and more
complex molecules.[1] Accurate and unambiguous structural elucidation is paramount for its
application in research and drug development. This guide provides a comprehensive overview
of the core spectroscopic techniques used to characterize cyclohexyl(phenyl)methanol,
offering both theoretical underpinnings and practical, field-proven insights for researchers,
scientists, and drug development professionals.

Molecular Structure and Properties

e Molecular Formula: C13H180[2][3]
e Molecular Weight: 190.28 g/mol [1][4]
» IUPAC Name: cyclohexyl(phenyl)methanol[4]

« InChiKey: QDYKZBKCLHBUHU-UHFFFAOYSA-N[1][2]
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The presence of the hydroxyl group, along with the distinct cyclohexyl and phenyl moieties,
gives rise to a characteristic spectroscopic fingerprint that can be definitively analyzed using a
suite of analytical methods.

Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique
that provides detailed information about the carbon-hydrogen framework of a molecule. For
cyclohexyl(phenyl)methanol, both *H and 3C NMR are indispensable for confirming its
structure.

'H NMR Spectroscopy: Mapping the Proton Environment

IH NMR spectroscopy provides information on the number of different types of protons, their
electronic environments, and their proximity to other protons.

Experimental Protocol: H NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of cyclohexyl(phenyl)methanol in
~0.7 mL of deuterated chloroform (CDCIs). The use of a deuterated solvent is crucial to avoid
large solvent signals that would obscure the analyte's signals.[1]

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

o Data Acquisition:

o

Acquire the spectrum at room temperature.

[¢]

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

[¢]

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

[¢]

Integrate the resulting peaks to determine the relative number of protons responsible for
each signal.

Caption: Workflow for tH NMR analysis of Cyclohexyl(phenyl)methanol.
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i1H NMR Sppm‘ral Data Qummary

Chemical Shift (6,

Signal Assignment Multiplicity Integration
pPpm)

Cyclohexyl Protons 0.85-2.10 Multiplet (m) 12H

Methine Proton (-CH- _
~4.37 Multiplet (m) 1H

OH)

Phenyl Protons 7.20-7.40 Multiplet (m) 5H

Hydroxyl Proton (-OH)  ~4.37 (can vary) Multiplet (m) 1H

Note: Data is compiled from representative spectra in CDCls.[1]

Expert Interpretation of the tH NMR Spectrum

Cyclohexyl Protons (8 0.85-2.10): The protons of the cyclohexyl group appear as a complex
multiplet in the upfield region.[1] This complexity is due to the various axial and equatorial
protons in the chair conformation of the ring and their extensive spin-spin coupling.[1] The
integration value of 12H confirms the presence of the cyclohexyl ring and the hydroxyl
proton.

Phenyl Protons (6 7.20-7.40): The five protons of the phenyl group resonate in the downfield
aromatic region as a multiplet, which is characteristic of a monosubstituted benzene ring.[1]

Methine Proton (6 ~4.37): The single proton attached to the carbon bearing the hydroxyl
group and the two rings (the carbinol proton) is deshielded by the adjacent electronegative
oxygen atom, causing its signal to appear downfield relative to the other aliphatic protons.[1]

Hydroxyl Proton (& ~4.37, variable): The chemical shift of the -OH proton is highly variable
and depends on factors like concentration, solvent, and temperature due to hydrogen
bonding.[5][6] It often appears as a broad signal. A D20 exchange experiment can be
performed to confirm this peak; upon adding a drop of D20, the -OH proton is replaced by
deuterium, causing its signal to disappear from the spectrum.[6]

13C NMR Spectroscopy: Probing the Carbon Skeleton

13C NMR spectroscopy provides a map of the carbon framework of the molecule.
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Experimental Protocol: 23C NMR Data Acquisition

e Sample Preparation: Use the same sample prepared for tH NMR spectroscopy.
e Instrumentation: A 75 MHz or higher field NMR spectrometer is typically used.
o Data Acquisition:

o Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each
unigue carbon atom.

o Set the spectral width to encompass the full range of carbon chemical shifts (typically O-
200 ppm).

o Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as **C has a
low natural abundance.

13C NMR Spectral Data Summary

Carbon Type Chemical Shift (6, ppm)
Cyclohexyl Carbons 26.0-35.0

Carbinol Carbon (-C-OH) 75.0-80.0

Aromatic Carbons (Phenyl) 125.0-143.6

Note: Data is compiled from representative spectra in CDCls.[1]

Expert Interpretation of the 13C NMR Spectrum

¢ Cyclohexyl Carbons (0 26.0-35.0): The signals for the six carbons of the cyclohexyl ring
appear in the aliphatic region of the spectrum.[1]

o Carbinol Carbon (& 75.0-80.0): The carbon atom bonded to the hydroxyl group is
significantly deshielded by the electronegative oxygen atom, causing its resonance to appear
downfield in the 75-80 ppm range.[1][6] This is a highly diagnostic signal for the presence of
a secondary alcohol.
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o Aromatic Carbons (0 125.0-143.6): The carbons of the phenyl ring resonate in the
characteristic aromatic region.[1] The full range of carbon signals confirms the presence of
both the alicyclic and aromatic frameworks.[1]

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

o Sample Preparation: A small amount of neat cyclohexyl(phenyl)methanol can be placed
between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:

o Record a background spectrum of the empty sample holder.

o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically subtract the background spectrum to produce
the final IR spectrum of the compound.

IR Spectral Data Summary
Vibrational Mode Wavenumber (cm~—?) Intensity

O-H Stretch (Hydrogen

3300-3500 Strong, Broad
Bonded)
C-H Stretch (Aromatic) 3000-3100 Medium
C-H Stretch (Aliphatic) 2850-3000 Strong
C=C Stretch (Aromatic) 1450-1600 Medium
C-O Stretch (Secondary
1075-1150 Strong

Alcohol)
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Note: Data compiled from various sources.[5][7][8]

Expert Interpretation of the IR Spectrum

e O-H Stretch (3300-3500 cm~1): The most prominent feature in the IR spectrum of
cyclohexyl(phenyl)methanol is a strong, broad absorption in this region, which is
characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[5][8] The
broadness is a direct result of intermolecular hydrogen bonding.[5]

e C-H Stretches (2850-3100 cm~1): The sharp peaks just below 3000 cm~* are due to the C-H
stretching vibrations of the sp® hybridized carbons of the cyclohexyl ring. The weaker
absorptions above 3000 cm~1! are characteristic of the C-H stretches of the sp2 hybridized
carbons in the phenyl ring.[9]

e C-O Stretch (1075-1150 cm~1): A strong absorption in this range is indicative of the C-O
stretching vibration. For secondary alcohols, this peak typically appears between 1075 and
1150 cm~1.[8] This helps to distinguish it from primary and tertiary alcohols.[8]

Caption: Key IR vibrational modes for Cyclohexyl(phenyl)methanol.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and
elemental composition of a compound, as well as to elucidate its structure through
fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

o Sample Introduction: A dilute solution of cyclohexyl(phenyl)methanol is introduced into the
mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

« lonization: Electron lonization (El) is a common method for this type of molecule. In El, high-
energy electrons bombard the sample, causing ionization and fragmentation.

e Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)
based on their m/z ratio.
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o Detection: An electron multiplier detects the separated ions, and the signal is processed to

ge

nerate a mass spectrum.

MAass Sppm‘mmptry Data Qummary

mlz

Proposed Fragment -
Significance

Identity
190 [M]*+ Molecular lon
173 [M - OH]* Loss of hydroxyl radical
107 [C7H70]* or [CsH11]* Common Fragment
79 [CeH7]* Phenyl-related fragment
Note: Data compiled from representative spectra.[1]

Expert Interpretation of the Mass Spectrum

e Molecular lon Peak ([M]* at m/z 190): The peak at m/z 190 corresponds to the molecular

weight of cyclohexyl(phenyl)methanol (190.28 g/mol ), confirming its molecular formula.[1]

[4]

o Fragmentation Pattern: The fragmentation pattern provides valuable structural information.

Se

Loss of a Hydroxyl Group (m/z 173): A common fragmentation pathway for alcohols is the
loss of the hydroxyl radical (*OH), resulting in a fragment ion at [M-17]*.

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclohexyl or
phenyl ring is also a characteristic fragmentation pathway for secondary alcohols.[6] The
loss of the cyclohexyl group can lead to a prominent peak.

Other Significant Peaks (m/z 107, 79): The base peak is often observed at m/z 107, with
another significant peak at m/z 79, which are characteristic fragments providing further
evidence for the overall structure.[1]

ction 4: Safety and Handling
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Cyclohexyl(phenyl)methanol is classified as an irritant.[2] It may cause skin, eye, and
respiratory irritation.[4][10] Therefore, appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
[10][11] All work should be conducted in a well-ventilated area or a chemical fume hood.[10]
[12]

Conclusion

The combination of *H NMR, 3C NMR, IR spectroscopy, and mass spectrometry provides a
comprehensive and unambiguous characterization of cyclohexyl(phenyl)methanol. Each
technique offers complementary information that, when synthesized, confirms the molecular
structure, functional groups, and connectivity of the molecule. This guide provides the essential
protocols and interpretive knowledge for researchers to confidently identify and verify this
important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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